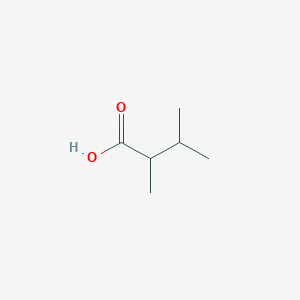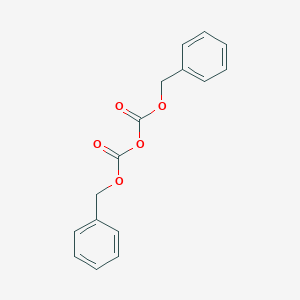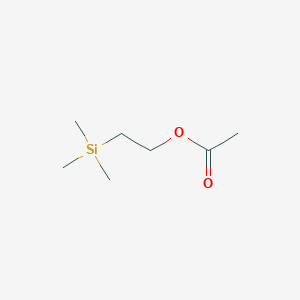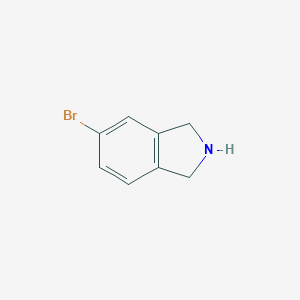
5-Bromoisoindoline
Vue d'ensemble
Description
5-Bromoisoindoline is an organic compound belonging to the family of heterocyclic compounds. It is a derivative of indoline, and is characterized by its bromine atom at the 5-position. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. In particular, it has been used in the synthesis of various biologically active compounds, such as antiviral agents and anticancer drugs.
Applications De Recherche Scientifique
Prodrug System Development
5-Bromoisoindoline and its derivatives have been explored for their potential in prodrug systems. For example, 5-Chloromethyl-1-methyl-2-nitroimidazole reacts with the anion derived from 5-bromoisoquinolin-1-one, leading to the release of 5-bromoisoquinolin-1-one upon biomimetic reduction. This mechanism shows potential for selective drug delivery to hypoxic tissues (Parveen et al., 1999).
Synthesis and Chemical Properties
Bromination processes of various compounds, including isoquinoline, have been studied to understand the regioselective monobromination in concentrated acids. This research provides insight into the synthesis and properties of compounds like 5-bromoisoquinoline (Brown & Gouliaev, 2004).
Novel Series of 5-HT(2C) Receptor Inverse Agonists
Research has identified biarylcarbamoylindolines with excellent 5-HT(2C) affinity and selectivity, crucial for the development of potential treatments for CNS disorders like depression and anxiety. These compounds show inverse agonist activity at the human cloned 5-HT(2C) receptor (Bromidge et al., 2000).
Methodologies for Synthesis of Isoindoloisoquinoline
Efficient methodologies have been developed for synthesizing oxidized forms of isoindoloisoquinoline and isoindolobenzazepine, which are important tetracyclic alkaloid cores. These methodologies involve intramolecular π-cationic cyclization of thionium ion species (Bousquet et al., 2006).
Antibacterial Activity of Isoindolinyl Quinolones
Research into isoindolinyl quinolones, including their synthesis and antibacterial activity, has been extensive. This includes the study of compounds like 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, showing significant Gram-positive and Gram-negative activity (Hayashi et al., 2002).
Development of Novel Cyclic Indole-tetramers
The reaction of 5-bromoindolin-2-one with phosphoryl chloride has led to the discovery of novel symmetric cyclic indole-tetramers. These compounds are significant for further chemical synthesis and potentially pharmacological applications (Hiyoshi et al., 2006).
Cu-Catalysed Synthesis
A Cu(I)-catalysed synthesis approach for substituted 3-methyleneisoindolin-1-ones has been developed, which is significant for the creation of various substituted compounds (Gogoi et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXRORGYAHAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564162 | |
| Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127168-84-7 | |
| Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)


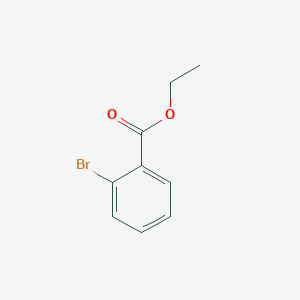
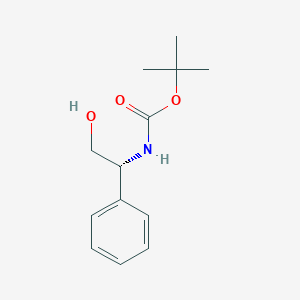


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
